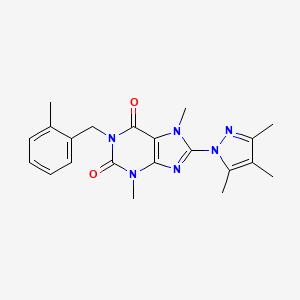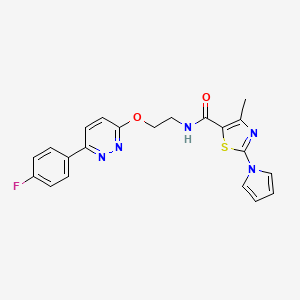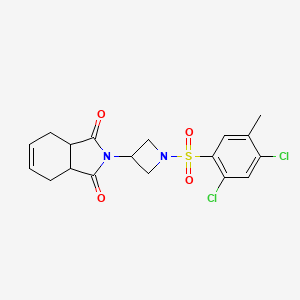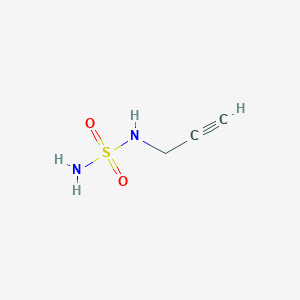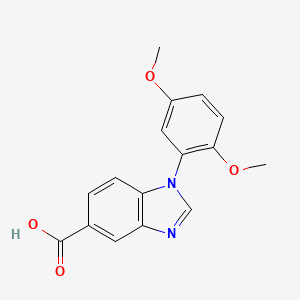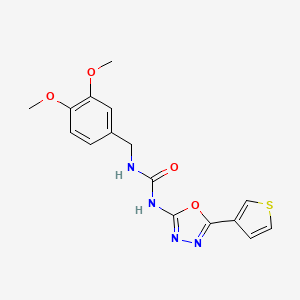![molecular formula C20H22FN5O2S B2440809 2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-propylacetamide CAS No. 1171612-56-8](/img/structure/B2440809.png)
2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-propylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-propylacetamide is a useful research compound. Its molecular formula is C20H22FN5O2S and its molecular weight is 415.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structure-Activity Relationships in Drug Design
This compound has been investigated for its structure-activity relationships (SARs) within the context of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors. Studies such as those conducted by Stec et al. (2011) have explored various 6,5-heterocycles to improve metabolic stability, aiming to mitigate metabolic deacetylation challenges in similar compounds. Such research underscores the importance of structural modifications to enhance drug efficacy and stability, indicating the compound's potential role in designing more effective PI3K/mTOR inhibitors (Stec et al., 2011).
Anticancer Activity
The compound's framework has also found relevance in anticancer drug development. For instance, Hammam et al. (2005) synthesized novel fluoro-substituted compounds demonstrating significant anti-lung cancer activity. These findings highlight the potential of incorporating the thiazolo[4,5-d]pyridazin framework in developing new anticancer agents, offering a promising avenue for therapeutic intervention against lung cancer (Hammam et al., 2005).
Antimicrobial and Antituberculosis Activity
Further applications include antimicrobial and antituberculosis activities. The synthesis and evaluation of heterocycles incorporating thiazolo moieties have shown promising results against various pathogens. For example, Sathe et al. (2011) reported the synthesis of fluorinated benzothiazolo imidazole compounds with notable antimycobacterial activity. These studies suggest that modifications of the compound could lead to effective treatments for tuberculosis and other microbial infections (Sathe et al., 2011).
Targeted Therapies for Neurodegenerative Disorders
The compound's derivatives have been explored for their potential in neurodegenerative disorder therapies. Research into substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines, similar in structure to the compound , has indicated high affinity and selectivity for peripheral benzodiazepine receptors (PBRs). These receptors are implicated in the pathology of neurodegenerative diseases, suggesting that the compound's derivatives could serve as valuable tools in developing new diagnostic and therapeutic agents for conditions such as Alzheimer's and Parkinson's diseases (Fookes et al., 2008).
properties
IUPAC Name |
2-[7-(4-fluorophenyl)-4-oxo-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN5O2S/c1-2-9-22-15(27)12-26-19(28)17-18(29-20(23-17)25-10-3-4-11-25)16(24-26)13-5-7-14(21)8-6-13/h5-8H,2-4,9-12H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQVCROWAYSDBRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1C(=O)C2=C(C(=N1)C3=CC=C(C=C3)F)SC(=N2)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzyl 2-methyl-6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate](/img/structure/B2440730.png)
![Ethyl 1-[(6-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B2440731.png)
